

Preclinical Development of FCX-007: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth overview of the preclinical development of FCX-007, an autologous fibroblast-based gene therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB). This document details the mechanism of action, in vitro and in vivo studies, toxicology and biodistribution data, and the experimental protocols that formed the basis for the Investigational New Drug (IND) application and subsequent clinical trials.

Introduction to FCX-007 and RDEB

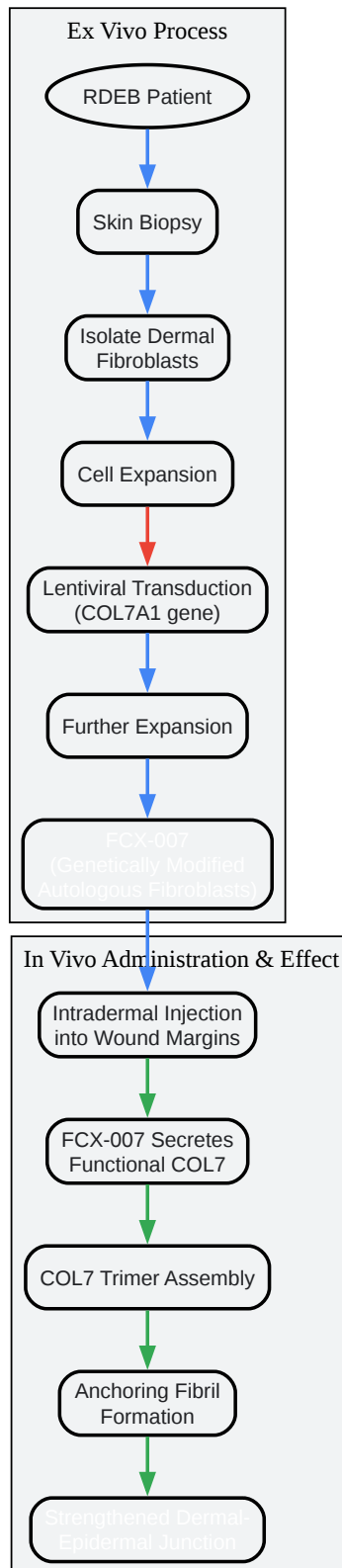
Recessive Dystrophic Epidermolysis Bullosa is a severe genetic disorder caused by mutations in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7).[1] COL7 is the primary component of anchoring fibrils, which are essential for securing the epidermis to the dermis.[1] The absence of functional COL7 results in extreme skin fragility, chronic blistering, and severe scarring.[1]

FCX-007 is a personalized, autologous cell therapy designed to address the root cause of RDEB.[2][3] The therapy involves harvesting a patient's own dermal fibroblasts, genetically modifying them ex vivo using a lentiviral vector to express functional COL7, and then injecting these modified cells back into the patient's skin at wound sites.[1][2] The administered cells,

now designated FCX-007 (dabocemagene autoficel), act as a local source of COL7, promoting the formation of new anchoring fibrils and restoring dermal-epidermal cohesion.[1][4]

Mechanism of Action

The therapeutic rationale for FCX-007 is the localized delivery of functional COL7 to the skin of RDEB patients. The genetically modified fibroblasts serve as "protein factories," producing and secreting COL7 into the surrounding extracellular matrix at the dermal-epidermal junction. Three alpha chains of the newly synthesized COL7 protein assemble into a triple helix, forming procollagen VII. These molecules then form antiparallel dimers, which aggregate laterally to create anchoring fibrils. These newly formed anchoring fibrils integrate into the basement membrane zone, effectively restoring the connection between the epidermis and the dermis. This increased mechanical stability is expected to reduce blistering and promote wound healing.[1][2]



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FCX-007 Therapeutic Workflow and Mechanism.

In Vitro Studies

A series of in vitro experiments were conducted to confirm the successful genetic modification of fibroblasts and the functionality of the expressed COL7 protein.

Gene Transfer and Expression

Human dermal fibroblasts were isolated from skin biopsies of RDEB patients. These cells were then transduced with a self-inactivating (SIN) lentiviral vector carrying the COL7A1 gene cassette. The transduction efficiency and the copy number of the integrated vector were assessed.

Data Summary: In Vitro COL7 Expression

Parameter	Method	Result	Reference
LV-COL7 Titer	Not specified	~9 x 10 ⁶ IU/mL	[1]
LV-COL7 Copy Number	qPCR	Virus dose-dependent	[1]
COL7 Protein Expression	ELISA	60 to 120 ng/mL in LV-COL7-transduced cells	[1]

Characterization of Expressed COL7

The COL7 protein produced by the transduced fibroblasts was analyzed to ensure it was full-length, properly folded, and functional.

Data Summary: Characterization of Expressed COL7

Analysis	Method	Result	Reference
Protein Size and Structure	Immunoprecipitation	Full-length, trimeric structure	[1]
Binding Functionality	Not specified	Virus dose-dependent binding to Laminin 332	[1]

Preclinical In Vivo Studies

The safety, persistence, and activity of FCX-007 were evaluated in an animal model.

Animal Model

Immunodeficient SCID (Severe Combined Immunodeficient) mice were used to host human skin xenografts. Composite skin grafts from both RDEB patients and normal donors were implanted onto the mice.[1]

Study Design

Composite RDEB skin grafts were injected intradermally with 1×10^6 genetically modified human dermal fibroblasts (GM-HDF).[1] The persistence and distribution of the injected cells, the expression and localization of human COL7, and potential toxicity were evaluated at 15 and 43 days post-injection.[1]

In Vivo Efficacy and Persistence

Immunofluorescent staining with human COL7-specific antibodies was used to analyze the skin grafts. The results confirmed the presence and correct localization of human COL7 at the dermal-epidermal junction in the treated RDEB skin xenografts.[1]

Toxicology and Biodistribution

A preclinical study was conducted to assess the safety and potential systemic distribution of FCX-007.

Toxicology Assessment

A single intradermal administration of RDEB-HDF or GM-HDF at concentrations of 1×10^6 , 2.5×10^6 , or 5×10^6 cells per injection was performed in SCID mice with skin grafts.[1]

Summary of Toxicology Findings

Parameter	Findings	Reference
Hematology	No statistical differences noted for test article groups.	[1]
Clinical Chemistry	Statistically significant decrease in urea nitrogen for female GM-HDF high dose and RDEB HDF groups vs vehicle control. No other statistically significant findings.	[1]
Overall Toxicity	No test article-related findings after 15 or 43 days.	[1]

Biodistribution

The study aimed to evaluate any potential for vector biodistribution to off-target tissues.

Summary of Biodistribution Findings

Parameter	Findings	Reference
Vector Biodistribution	No apparent systemic distribution of the vector.	[1]

Experimental Protocols

Production of FCX-007 (Genetically-Modified Autologous Human Dermal Fibroblasts)

- **Fibroblast Isolation and Culture:** Skin biopsies are obtained from the RDEB patient. The dermal layer is separated and minced, followed by enzymatic digestion to release dermal

fibroblasts. The isolated fibroblasts are cultured and expanded in appropriate media.

- **Lentiviral Vector Production:** A self-inactivating lentiviral vector containing the human COL7A1 gene expression cassette is produced. A pilot-scale production of the LV-COL7 vector yielded a titer of approximately 9×10^6 IU/mL.[1]
- **Transduction:** The expanded patient fibroblasts are transduced with the LV-COL7 vector. Both high-dose and low-dose transduction protocols were evaluated.[1]
- **Expansion and Cryopreservation:** The transduced fibroblasts (now FCX-007) are further expanded to achieve the target cell number for therapeutic dosing. The cells are then harvested and cryopreserved as the drug substance.[1]

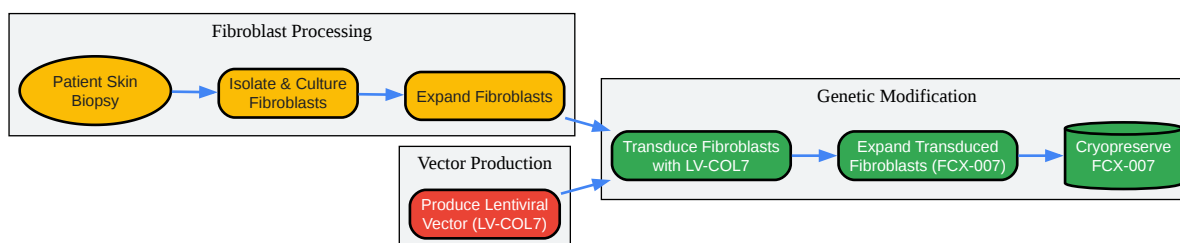
Human Skin Xenograft Model in SCID Mice

- **Recipient Mice:** Severe Combined Immunodeficient (SCID) mice are used as recipients to prevent rejection of the human skin grafts.
- **Skin Grafting:** Full-thickness human skin from RDEB patients or normal donors is grafted onto the dorsum of the SCID mice.[1] The grafts consist of human fibroblasts and keratinocytes in a bilayer.[5]
- **Post-operative Care:** The grafted mice are monitored to ensure the viability and integration of the human skin xenograft.
- **FCX-007 Administration:** Once the xenografts are established, FCX-007 is administered via intradermal injection into the graft.[1]

Analysis of COL7 Expression and Anchoring Fibril Formation

- **Immunofluorescence (IF) Staining:** Skin biopsy samples from the xenografts are collected, sectioned, and stained with antibodies specific for human COL7. This allows for the visualization of COL7 protein expression and its localization at the dermal-epidermal junction.[1]

- Enzyme-Linked Immunosorbent Assay (ELISA): Conditioned cell culture supernatants from in vitro studies are analyzed by ELISA to quantify the amount of secreted COL7 protein.[1]
- Immunoprecipitation: This technique is used to confirm the trimeric structure of the expressed COL7 protein from cell culture supernatants.[1]



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FCX-007 Manufacturing Workflow.

Conclusion

The preclinical development program for FCX-007 provided substantial evidence supporting its potential as a safe and effective treatment for RDEB. In vitro studies demonstrated that the genetically modified fibroblasts successfully produced full-length, functional COL7 protein. The in vivo studies in a humanized mouse model confirmed the expression and correct localization of COL7 at the dermal-epidermal junction without evidence of systemic toxicity or vector biodistribution. These comprehensive preclinical data were pivotal in supporting the Investigational New Drug (IND) filing and the initiation of clinical trials to evaluate FCX-007 in patients with RDEB.[1]

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References

- [1. castlecreekbio.com \[castlecreekbio.com\]](#)
- [2. epidermolysisbullosanews.com \[epidermolysisbullosanews.com\]](#)
- [3. Recessive dystrophic epidermolysis bullosa phenotype is preserved in xenografts using SCID mice: development of an experimental in vivo model - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. KAKEN — Research Projects | Carcinogenesis Experiments Using Human Skin Xenografted onto SCID-lineage Mice \(KAKENHI-PROJECT-07670937\) \[kaken.nii.ac.jp\]](#)
- [5. An Improved Protocol for the Production of Lentiviral Vectors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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